Methyl N-boc-2-piperidineacetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWVGAZYYQKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468784 | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183859-36-1 | |
| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183859-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl N Boc 2 Piperidineacetate and Analogues
Direct Synthesis Strategies
The most straightforward methods for producing methyl N-Boc-2-piperidineacetate involve either the esterification of the corresponding carboxylic acid or the protection of the piperidine (B6355638) nitrogen.
Esterification of N-Boc-2-piperidineacetic Acid with Methanol (B129727)
One common approach is the esterification of N-Boc-2-piperidineacetic acid using methanol. This reaction is typically carried out in the presence of an acid catalyst or with a coupling agent. For instance, bubbling hydrogen chloride gas through a cooled solution of methanol, followed by the addition of the N-Boc-protected amino acid, can effectively yield the desired methyl ester. google.com Alternative methods might employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the ester formation. Another mild and effective method involves the use of an alkyl halide, such as ethyl bromide, with potassium carbonate in acetonitrile (B52724) under heat. researchgate.net While various techniques exist, the choice of method often depends on the scale of the reaction and the desired purity of the final product. researchgate.net
N-Boc Protection of Methyl 2-piperidineacetate
An alternative direct synthesis involves the protection of the nitrogen atom of methyl 2-piperidineacetate with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is widely used due to the high reactivity and selectivity of Boc anhydride (B1165640) under mild conditions, which is compatible with various functional groups. smolecule.com
Enantioselective Synthesis of Chiral Piperidine Derivatives
The development of enantioselective synthetic methods is crucial for producing specific stereoisomers of piperidine derivatives, which often exhibit distinct biological activities. Rhodium-catalyzed reactions have emerged as a powerful tool in this endeavor.
Rhodium-Catalyzed Intermolecular C-H Insertion and Subsequent Boc Deprotection
A highly efficient strategy for the asymmetric synthesis of 2-substituted piperidine derivatives involves the rhodium-catalyzed intermolecular C-H insertion of a carbenoid into the N-Boc-piperidine ring. researchgate.netnih.gov This reaction, followed by the removal of the Boc protecting group, provides a direct route to enantioenriched piperidine compounds. researchgate.net
The choice of catalyst is critical for achieving high enantioselectivity. Dirhodium tetraprolinate derivatives, such as Rh₂(S-DOSP)₄, have proven to be effective chiral catalysts for these transformations. nih.govacs.org These catalysts can direct the insertion of methyl aryldiazoacetates into the C-H bond at the 2-position of N-Boc-piperidine with high levels of enantio- and diastereocontrol. nih.govd-nb.info The stereoselectivity of the reaction can be influenced by the specific rhodium catalyst used. For example, Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ have been shown to generate 2-substituted analogs with varying degrees of stereoselectivity. nsf.gov
The following table summarizes the results of C2 functionalization of N-Boc-piperidine using different rhodium catalysts:
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |
| Rh₂(R-TCPTAD)₄ | 11:1 | 93% | 83% |
| Rh₂(R-TPPTTL)₄ | 27:1 | 69% | - |
| Data sourced from a study on C2 functionalization. nsf.gov |
This enantioselective C-H insertion methodology has been successfully applied to the synthesis of D-threo-methylphenidate, the biologically active enantiomer of the psychostimulant drug Ritalin. google.comscispace.com The rhodium-catalyzed reaction between N-Boc-piperidine and methyl phenyldiazoacetate, followed by deprotection of the Boc group, provides a concise route to this important pharmaceutical agent. google.comresearchgate.netnih.gov The use of specific chiral rhodium catalysts, such as Rh₂(S-biDOSP)₂, allows for the stereoselective formation of the desired threo diastereomer. scispace.com
Asymmetric Hydrogenation of Cyclic β-Acylamino-alkenoates
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. In the context of producing precursors to this compound, the asymmetric hydrogenation of cyclic β-acylamino-alkenoates is a key step. This method typically involves the use of a chiral catalyst to stereoselectively reduce a carbon-carbon double bond, thereby establishing a chiral center. For instance, the hydrogenation of an enamine precursor can yield the piperidine ring system with high enantiomeric excess. An efficient synthesis of fully protected (2S,4R)-4-methylpipecolic acid has been achieved through a process that includes an intramolecular cyclization to form an enamine, which is then subjected to hydrogenation to furnish the final product. nih.gov
| Reactant | Catalyst/Reagents | Product | Yield | Reference |
| Enamine intermediate | H₂, Pd/C | Methyl N-Boc-(2S,4R)-4-methylpipecolate | 23% (over 10 steps) | nih.gov |
Kinetic Resolution Approaches
Kinetic resolution is a widely used strategy to separate a racemic mixture of chiral molecules. wikipedia.org This approach relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.
Enzymes, particularly lipases and esterases, are highly effective catalysts for the kinetic resolution of racemic esters due to their high enantioselectivity. nih.gov Pig liver esterase (PLE) has been utilized in the hydrolysis of racemic piperidine carboxylic acid esters, yielding both the product acid and the unreacted ester with varying degrees of enantiomeric excess. researchgate.net For example, the hydrolysis of certain racemic piperidine esters using PLE resulted in enantiomeric excesses ranging from 0 to 47%. researchgate.net Similarly, lipases have been employed for the enantioselective acylation of racemic 2-piperidineethanol (B17955) derivatives, which are structurally related to homopipecolic acid. mdpi.comresearchgate.net A screening of various lipases and N-protecting groups (Boc, Cbz, Fmoc) for the acylation of racemic N-protected 2-piperidineethanols revealed that the N-Boc derivative was a slightly better substrate, and porcine pancreatic lipase (B570770) showed opposite enantioselectivity compared to other tested lipases. mdpi.comresearchgate.net
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Racemic piperidine esters | Pig Liver Esterase (PLE) | Hydrolysis | 0-47% | researchgate.net |
| Racemic N-Boc-2-piperidineethanol | Porcine Pancreas Lipase | Acylation | - | mdpi.comresearchgate.net |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been applied to the synthesis of piperidine derivatives. For instance, chiral auxiliaries have been used in the asymmetric allylation of piperidine-based aldehydes to create stereocenters with high control. researchgate.net The use of recyclable, polymer-supported chiral auxiliaries, such as those based on Evans oxazolidinones, offers a practical and efficient approach to asymmetric synthesis. bath.ac.uk These auxiliaries can be recovered and reused, making the process more economical and sustainable.
| Auxiliary Type | Reaction | Key Feature | Reference |
| Evans Oxazolidinone | Asymmetric enolate alkylation | Polymer-supported and recyclable | bath.ac.uk |
| (R)-1-phenyl-1,2-ethanediol | Nucleophilic addition to oxime ethers | Synthesis of chiral arylalkylamines | researchgate.net |
Diastereoselective Routes
Diastereoselective reactions are crucial for creating multiple stereocenters in a controlled manner. These methods are particularly valuable in the synthesis of complex molecules like substituted piperidines.
A diastereodivergent synthesis of cis- and trans-5-guanidinopipecolates has been developed starting from methyl N-Boc-5,6-dehydropipecolate. researchgate.netmolaid.comcore.ac.uk This approach allows for the selective formation of either the cis or trans diastereomer by choosing the appropriate reaction conditions and reagents. For the synthesis of the cis-isomer, the dehydropipecolate undergoes hydroboration-oxidation to yield the trans-5-hydroxypipecolate. This intermediate is then converted to the cis-5-aminopipecolate, which is subsequently guanidinylated. To obtain the trans-isomer, the dehydropipecolate is treated with sodium azide (B81097) and cerium(IV) ammonium (B1175870) nitrate, followed by reduction and guanidinylation. core.ac.uk
| Starting Material | Key Reagents | Product | Stereochemistry | Reference |
| Methyl N-Boc-5,6-dehydropipecolate | 1. BH₃·SMe₂, 2. TMO·H₂O | cis-5-guanidinopipecolate derivative | cis | core.ac.uk |
| Methyl N-Boc-5,6-dehydropipecolate | 1. NaN₃, CAN, 2. Reduction | trans-5-guanidinopipecolate derivative | trans | core.ac.uk |
The conjugate addition of organometallic reagents to nitroalkenes is a powerful method for carbon-carbon bond formation and the introduction of new stereocenters. acs.orgucl.ac.uk Specifically, the conjugate addition of lithiated N-Boc allylic amines to nitroalkenes provides a route to highly enantioenriched substituted piperidines. acs.orguni-muenchen.de This reaction proceeds with high diastereoselectivity and yields enecarbamate products that can be further transformed into various substituted piperidines. acs.org The stereochemical outcome is often controlled by the use of a chiral ligand, such as (-)-sparteine, which mediates the deprotonation step. acs.org This methodology has been successfully applied to the synthesis of 3,4-substituted piperidines. acs.org
| Nucleophile | Electrophile | Key Features | Product | Reference |
| Lithiated N-Boc allylic amines | Nitroalkenes | (-)-Sparteine mediated, high enantioselectivity | 3,4-Substituted piperidines | acs.org |
| Triallylaluminum | α,β-Unsaturated nitroalkenes | - | 4-Nitro-1-hexenes | researchgate.net |
| Various nucleophiles | α,β-Unsaturated δ-thiolactams | Stereoselective Michael-like addition | trans-4-Substituted piperidine-2-thiones | researchgate.net |
Ring Formation Strategies for Piperidine Scaffolds
The construction of the piperidine ring is a critical step in the synthesis of a vast array of biologically active molecules. Chemists have developed a multitude of strategies to achieve this, ranging from classical cyclization reactions to modern organocatalytic and metal-catalyzed methods. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Double Aza-Michael Cyclization and Oxidation Routes
The aza-Michael addition, the nitrogen-analogue of the well-known Michael addition, is a powerful tool for the formation of carbon-nitrogen bonds and the construction of nitrogen-containing heterocycles. ntu.edu.sgrsc.org The intramolecular version of this reaction is particularly useful for synthesizing piperidines. nih.govresearchgate.net
A notable strategy involves a double aza-Michael addition. In this approach, a primary amine reacts with a dienone, leading to a tandem cyclization that forms the piperidine ring. ntu.edu.sg For instance, the reaction of diallylketone with various primary amines results in the formation of 2,6-disubstituted piperidones. ntu.edu.sg This method has been successfully applied in the synthesis of natural product derivatives like pseudopelletierine. ntu.edu.sg The stereochemical outcome of these reactions can be influenced by the specific reaction conditions and substrates used. ntu.edu.sg
Dieckmann Condensation Route for Piperidone Intermediates
The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters and is frequently employed in the synthesis of piperidone intermediates. dtic.milresearchgate.net This intramolecular cyclization of a diester is typically base-catalyzed. researchgate.net
A common approach to 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation of the resulting aminodicarboxylate ester. dtic.milresearchgate.net The subsequent hydrolysis and decarboxylation of the cyclic β-keto ester yield the desired 4-piperidone. dtic.milresearchgate.net This method is a cornerstone in the synthesis of key intermediates for various pharmaceuticals. researchgate.net Careful control of reaction conditions, such as using high dilution techniques, is often necessary to prevent intermolecular side reactions and favor the desired intramolecular cyclization. researchgate.net The Dieckmann condensation has also been utilized for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil
| Starting Materials | Key Reaction | Product | Reference |
| Primary amine, Alkyl acrylate | Dieckmann Condensation | 4-Piperidone | dtic.milresearchgate.net |
| Aminodicarboxylate ester | Dieckmann Condensation | Cyclic β-keto ester | researchgate.net |
Phase-Transfer Catalyzed Cyclization for Stereocontrol
Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different immiscible phases. nih.govresearchgate.net In the context of piperidine synthesis, chiral phase-transfer catalysts have been instrumental in achieving stereocontrol during cyclization reactions. nih.gov
This methodology has been successfully applied to the enantioselective synthesis of various heterocyclic compounds, including spirocyclic oxindoles containing piperidine rings. nih.gov The use of chiral catalysts, often derived from cinchona alkaloids, allows for the formation of products with high enantiomeric excess. nih.gov While intermolecular alkylations under PTC conditions are well-documented, intramolecular cyclizations present a greater challenge due to the potential for uncatalyzed background reactions. nih.gov Despite this, successful examples of enantioselective intramolecular amination to produce spiropyrrolidine and piperidine oxindoles have been reported. nih.gov
Mannich Condensation and Related Cyclizations
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. nih.gov This reaction is a versatile tool for the synthesis of piperidine derivatives. rsc.orgchemrevlett.com
A classic application of the Mannich reaction in piperidine synthesis is the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. This reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, which are valuable intermediates. chemrevlett.com More recent developments have focused on stereoselective Mannich reactions to produce enantiopure piperidine alkaloids. researchgate.net These methods can be categorized based on the source of asymmetric induction: chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based. researchgate.net For instance, an organocatalyzed intramolecular Mannich reaction has been used to synthesize cis-2,6-disubstituted piperidin-4-ones. ua.es
| Reactants | Reaction Type | Product | Reference |
| Acetone dicarboxylic acid ester, Aromatic aldehyde, Ammonia/Primary amine | Mannich Condensation | 2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |
| β-Amino ketone, Aldehyde | Organocatalyzed Intramolecular Mannich Reaction | cis-2,6-Disubstituted piperidin-4-one | ua.es |
Intramolecular Michael Reaction
The intramolecular aza-Michael reaction (IMAMR) stands out as a direct and efficient method for constructing enantiomerically enriched N-heterocycles, including piperidines. nih.gov This reaction involves the addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule. researchgate.netbohrium.com
Organocatalysis has been successfully employed to achieve enantioselective IMAMR, leading to the synthesis of protected 2,5- and 2,6-disubstituted piperidines, as well as 2,5,5-trisubstituted piperidines, in good yields. nih.govrsc.org The choice of organocatalyst and co-catalyst can be crucial in controlling the stereochemical outcome of the cyclization. nih.gov This strategy has found widespread application in the total synthesis of alkaloids and other biologically relevant compounds that feature the piperidine skeleton. researchgate.net
Synthetic Routes to Related Boc-Protected Piperidine Acetate (B1210297) Esters
The synthesis of Boc-protected piperidine acetate esters, such as this compound, often involves the modification of pre-formed piperidine rings or the direct incorporation of the acetate side chain during the cyclization process.
One approach involves the reaction of N-Boc-protected piperidines with a suitable reagent to introduce the acetate moiety. For example, the reaction of N-Boc-piperidine with methyl phenyldiazoacetate in the presence of a rhodium catalyst can yield the corresponding N-Boc-piperidineacetate derivative. google.com
Another strategy involves the conversion of piperidine carboxylic acids into their corresponding β-keto esters. These intermediates can then be further functionalized. For instance, N-Boc protected piperidine carboxylic acids can be treated with Meldrum's acid, followed by methanolysis, to generate the β-keto ester. nih.gov
Methyl 1-Boc-4-piperidineacetate Synthesis from 1-NH2-4-piperidineacetate Methyl Ester and Boc-2-chloroethyl Carbonate
Methyl 1-Boc-4-piperidineacetate is a valuable intermediate used in the preparation of pharmaceutical compositions, including CGRP inhibitors for the treatment of migraines. chemicalbook.com A common synthetic route involves the reaction of 1-amino-4-piperidineacetate methyl ester with a Boc-donating reagent. chembk.com
Reaction Scheme:
The synthesis is typically achieved by reacting 1-amino-4-piperidineacetate methyl ester with Boc-2-chloroethyl carbonate. chembk.com This reaction introduces the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the piperidine ring.
Table 1: Synthesis of Methyl 1-Boc-4-piperidineacetate
| Reactant | Reagent | Product |
| 1-amino-4-piperidineacetate Methyl ester | Boc-2-chloroethyl carbonate | Methyl 1-Boc-4-piperidineacetate |
This method provides a direct pathway to the desired N-protected piperidine derivative, which can then be utilized in further synthetic steps.
Synthesis of N-Boc-4-ethyl piperidinecarboxylate
N-Boc-4-ethyl piperidinecarboxylate is another important building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule. guidechem.comcymitquimica.com The Boc group is known for its stability under basic conditions and can be easily removed under acidic conditions, making it a versatile tool in multistep synthesis. cymitquimica.com
A general and widely used method for the preparation of N-Boc protected piperidines involves the reaction of the corresponding piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O. chemicalbook.com
General Reaction Scheme:
To synthesize N-Boc-4-ethyl piperidinecarboxylate, 4-piperidinecarboxylic acid ethyl ester (ethyl isonipecotate) is treated with di-tert-butyl dicarbonate in the presence of a suitable base.
Table 2: Synthesis of N-Boc-4-ethyl piperidinecarboxylate
| Reactant | Reagent | Solvent/Base | Product |
| Ethyl 4-piperidinecarboxylate | Di-tert-butyl dicarbonate | Dichloromethane (B109758) / Triethylamine (B128534) | N-Boc-4-ethyl piperidinecarboxylate |
This reaction proceeds efficiently to yield the N-Boc protected product, which is typically a white to off-white solid soluble in organic solvents like dichloromethane and methanol. guidechem.comcymitquimica.com
Table 3: Properties of Ethyl N-Boc-piperidine-4-carboxylate
| Property | Value | Reference |
| CAS Number | 142851-03-4 | sigmaaldrich.com |
| Molecular Formula | C₁₃H₂₃NO₄ | sigmaaldrich.com |
| Molecular Weight | 257.33 g/mol | sigmaaldrich.com |
| Appearance | White to off-white solid | guidechem.comcymitquimica.com |
| Boiling Point | 120-135 °C / 0.5 mmHg | sigmaaldrich.com |
| Density | 1.046 g/mL at 25 °C | sigmaaldrich.com |
Synthesis of Methyl 4-Boc-piperazine-2-acetate
N-Boc protected piperazines are crucial intermediates in medicinal chemistry. The synthesis of N-Boc piperazine (B1678402) itself can be achieved through various routes, including the reaction of piperazine with Boc anhydride or a multi-step synthesis starting from diethanolamine. rsc.orggoogle.com The latter involves chlorination, Boc protection, and subsequent aminolysis and cyclization to form the N-Boc piperazine ring. google.comgoogle.com
To synthesize Methyl 4-Boc-piperazine-2-acetate, a common strategy involves the N-protection of a pre-functionalized piperazine ring. The synthesis would start with a piperazine-2-acetic acid ester, which is then selectively protected at the 4-position nitrogen with a Boc group.
General Reaction Scheme:
The reaction involves treating methyl piperazine-2-acetate with one equivalent of di-tert-butyl dicarbonate. The reaction conditions can be controlled to favor mono-protection.
Table 4: Synthesis of Methyl 4-Boc-piperazine-2-acetate
| Reactant | Reagent | Product |
| Methyl piperazine-2-acetate | Di-tert-butyl dicarbonate | Methyl 4-Boc-piperazine-2-acetate |
This selective protection yields the target molecule, a versatile building block for introducing the piperazine-2-acetate moiety into more complex structures.
Compound Index
Chemical Transformations and Reactivity of Methyl N Boc 2 Piperidineacetate and Analogues
Deprotection Strategies of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. nih.gov The deprotection of the N-Boc group in Methyl N-Boc-2-piperidineacetate and its analogues is a critical step in many synthetic pathways, typically achieved under acidic conditions.
The most common method for N-Boc deprotection involves treatment with a strong acid. fishersci.co.ukacs.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this transformation. commonorganicchemistry.comresearchgate.net The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as a salt. fishersci.co.uk Reaction times can range from one hour to several hours at room temperature. commonorganicchemistry.com
Another frequently employed reagent is hydrochloric acid (HCl), typically as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate (B1210297). nih.govreddit.comcommonorganicchemistry.com Using 4M HCl in dioxane is a standard procedure that can effectively deprotect the piperidine (B6355638) nitrogen, often yielding the corresponding hydrochloride salt which may precipitate from the reaction mixture. reddit.comcommonorganicchemistry.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com For instance, methanolic or aqueous HCl solutions might affect sensitive groups like esters if not used under controlled conditions. reddit.com
| Reagent | Solvent | Typical Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0°C to RT, 1-18 h | Formation of the amine trifluoroacetate (B77799) salt commonorganicchemistry.comrsc.orgresearchgate.net |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in dioxane, RT, 2-24 h | Formation of the amine hydrochloride salt commonorganicchemistry.comacs.org |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | HCl gas in MeOH or 4M HCl in dioxane added to MeOH solution, RT to 50°C | Formation of the amine hydrochloride salt commonorganicchemistry.com |
This table presents common conditions for N-Boc deprotection based on literature examples. Reaction times and temperatures may vary depending on the specific substrate.
In complex molecules containing multiple acid-labile groups, chemoselective deprotection of the N-Boc group is essential. For analogues of this compound that might contain other sensitive functionalities, such as a tert-butyl ester, standard acidic conditions with TFA or HCl would likely cleave both protecting groups. researchgate.net
To achieve selectivity, milder or alternative acidic conditions can be employed. The use of concentrated sulfuric acid or methanesulfonic acid in specific solvent systems like tert-butyl acetate has been shown to selectively remove the N-Boc group in the presence of a tert-butyl ester. researchgate.net Other methodologies have been developed to avoid strong acids altogether. Thermal deprotection, where the substrate is heated in a suitable solvent like methanol or trifluoroethanol under continuous flow conditions, can effect N-Boc removal without any acid catalyst. acs.orgnih.gov This method can offer a high degree of selectivity, as different types of N-Boc groups (e.g., aryl vs. alkyl) can be removed at different temperatures. nih.gov Additionally, reagents like oxalyl chloride in methanol have been reported for mild and selective N-Boc deprotection at room temperature. nih.gov
Reactions Involving the Ester Moiety
The methyl ester of this compound provides a reactive handle for further molecular elaboration, primarily through hydrolysis or transesterification.
Saponification of the methyl ester to the corresponding carboxylic acid is a common transformation. This is typically achieved by treating the ester with an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. rsc.orgsciforum.netstackexchange.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidic workup protonates the salt to yield the free carboxylic acid, N-Boc-2-piperidineacetic acid. This resulting carboxylic acid is a key intermediate for forming amide bonds through coupling reactions.
| Reagent | Solvent System | Typical Conditions | Product |
| Lithium Hydroxide (LiOH) | THF/Water | 1M aqueous LiOH, RT | N-Boc-2-piperidineacetic acid rsc.org |
| Lithium Hydroxide (LiOH) | Methanol/Water | LiOH·H₂O, RT | N-Boc-2-piperidineacetic acid researchgate.net |
This table summarizes typical conditions for the hydrolysis of methyl esters to carboxylic acids.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this reaction allows for the exchange of the methyl group for other alkyl or functionalized groups. Under basic conditions, an alkoxide (e.g., sodium ethoxide in ethanol) attacks the ester carbonyl, leading to the formation of a new ester (e.g., Ethyl N-Boc-2-piperidineacetate) and the release of methoxide. masterorganicchemistry.com This transformation can be useful for modifying the properties of the molecule or for introducing a different ester that may be required for a subsequent synthetic step. Lipase-catalyzed transesterification has also been demonstrated on N-Boc-2-piperidylacetic acid methyl ester, showcasing an enzymatic approach to this transformation. researchgate.net
Transformations of the Piperidine Ring
Beyond manipulations of the protecting group and the ester, the piperidine ring itself can undergo various chemical transformations. One powerful method for functionalizing the ring is through directed lithiation. The N-Boc group can direct a strong base, such as s-butyllithium complexed with a chiral ligand like (-)-sparteine, to selectively deprotonate the carbon atom adjacent to the nitrogen (C2 or C6). acs.orgwhiterose.ac.uk Trapping the resulting organolithium intermediate with an electrophile allows for the stereoselective introduction of a wide range of substituents at this position. acs.org
The piperidine ring can also be synthesized or modified through the hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov Furthermore, various substituents can be introduced onto the piperidine ring to explore structure-activity relationships in medicinal chemistry contexts, such as the addition of methyl groups to probe binding at biological receptors. nih.gov For certain N-substituted piperidine derivatives, ring-opening reactions can be induced under specific conditions, providing access to acyclic amino compounds. researchgate.net These transformations highlight the utility of the piperidine core as a scaffold that can be further functionalized to generate diverse molecular architectures.
Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)
The oxidation of N-protected piperidines can be challenging, and the outcome is highly dependent on the protecting group and the reaction conditions. While the direct oxidation of the acetate side chain is not extensively detailed in the provided context, studies on the piperidine ring itself offer insights into its oxidative reactivity.
Attempts to oxidize N-Boc-piperidine using reagents like N-bromosuccinimide (NBS) in combination with a radical initiator (AIBN) have not yielded discernible products. nih.gov This lack of reactivity is attributed to the potential decomposition of the starting material or product in the presence of HBr, which can be generated during the reaction. nih.gov Similarly, treatment with molecular bromine in methanol did not result in the desired conversion for the N-Boc protected substrate. nih.gov
However, alternative oxidative methods have been developed. The use of hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhIO)n, in conjunction with trimethylsilyl (B98337) azide (B81097) (TMSN3), has been shown to enable the direct α-azidonation of N-Boc-piperidines. nih.gov This reaction represents a direct chemical oxidation that installs a functional group, which can then serve as a precursor for N-acyliminium ions, versatile intermediates in organic synthesis. nih.gov
| Reagent System | Substrate | Product Type | Outcome |
| Br2 in MeOH | N-Boc-piperidine | α,β-oxidation | No conversion nih.gov |
| NBS/AIBN | N-Boc-pyrrolidine | α,β-oxidation | No discernible products nih.gov |
| (PhIO)n / TMSN3 | N-Boc-piperidine | α-azidonation | Successful conversion nih.gov |
Reduction Reactions (e.g., Hydrogenation of Benzyl-protected Piperidine to Boc-protected Piperidine Acetate)
Reduction reactions are fundamental in the synthesis of N-Boc-piperidine acetates, particularly in methods that involve the transformation of precursor rings or the deprotection of other protecting groups. A common strategy involves the hydrogenation of a pyridine ring to form the saturated piperidine core, which is then protected with a Boc group. rsc.org
Catalytic hydrogenation is also a key method for removing N-benzyl protecting groups, which are often used in synthetic sequences due to their stability. nih.govmdma.ch The N-benzyl group can be cleaved under hydrogen atmosphere using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C). nih.gov Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, offers a rapid and efficient alternative to high-pressure hydrogenation for N-debenzylation. mdma.ch This method is advantageous for its mild conditions and is effective for a variety of N-benzyl derivatives. mdma.ch
For instance, the debenzylation of N-Boc, N-benzyl double-protected aminopyridine derivatives has been achieved using 20% Pd(OH)2/C under a hydrogen atmosphere. nih.gov The reaction conditions, such as temperature and the presence of additives like acetic acid, can be optimized to facilitate the removal of the benzyl (B1604629) group, even at late stages of a complex synthesis. nih.gov
| Reaction Type | Precursor | Reagents | Product |
| Pyridine Reduction | Disubstituted Pyridine | H2, Catalyst | Substituted Piperidine rsc.org |
| N-Debenzylation | N-Benzyl Piperidine | H2, Pd(OH)2/C, EtOH | N-H Piperidine nih.gov |
| Catalytic Transfer Hydrogenation | N-Benzyl Amine/Amino Acid | Ammonium Formate, 10% Pd-C, MeOH | Free Amine/Amino Acid mdma.ch |
Nucleophilic Substitution Reactions with Halogenated Compounds
The carbon framework of N-Boc-2-piperidineacetate can be elaborated through nucleophilic substitution reactions where a carbanion, generated from the parent molecule, attacks a halogenated electrophile. This typically involves the deprotonation of the piperidine ring at the C-2 position (α to the nitrogen), which is facilitated by the Boc directing group.
The lithiation of N-Boc-piperidine using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or (-)-sparteine, generates a nucleophilic organolithium species. nih.govacs.orgresearchgate.net This intermediate can then react with various halogenated compounds in an alkylation reaction. acs.org For example, after transmetalation to an organocuprate or organozinc species, the nucleophile can be coupled with alkyl halides like allyl bromide. acs.org This sequence allows for the introduction of diverse carbon-based substituents at the 2-position of the piperidine ring.
| Base/Ligand | Electrophile | Product |
| s-BuLi / TMEDA | Alkyl Halides | 2-Alkyl-N-Boc-piperidine |
| s-BuLi / (-)-sparteine | Me3SiCl | (S)-2-(trimethylsilyl)-N-Boc-piperidine acs.org |
| s-BuLi / O'Brien's diamine | Allyl Bromide (after transmetalation) | 2-Allyl-N-Boc-piperidine acs.org |
Functionalization at Different Positions (e.g., 2-position, 3-position)
Site-selective functionalization of the piperidine ring is crucial for creating analogues of biologically active molecules. Various methods have been developed to introduce substituents at specific positions, with the choice of catalyst and protecting group playing a key role in directing the regioselectivity. nih.gov
C-2 Functionalization: Direct C-H functionalization at the 2-position of N-Boc-piperidine can be achieved using rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes generated from aryldiazoacetates. nih.govresearchgate.net The choice of the chiral dirhodium tetracarboxylate catalyst influences the stereoselectivity of the reaction. nih.gov Another powerful method for C-2 functionalization is the asymmetric deprotonation of N-Boc-piperidine with s-BuLi and a chiral diamine, followed by trapping the resulting organolithium species with an electrophile. acs.org This can also be followed by transmetalation to a zinc species and a subsequent Negishi cross-coupling reaction to introduce aryl groups. nih.govresearchgate.net
C-3 Functionalization: Direct C-H functionalization at the C-3 position is more challenging due to the deactivating electron-withdrawing effect of the nitrogen atom. nih.gov However, indirect methods have proven successful. One such strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate to yield the 3-substituted piperidine. nih.gov Alternatively, a palladium-catalyzed Negishi coupling of α-zincated N-Boc-piperidine can lead to C-3 arylated products when specific phosphine (B1218219) ligands are used, which promote a Pd migration mechanism. nih.govresearchgate.net
| Position | Method | Catalyst/Reagents | Key Features |
| C-2 | C-H Insertion | Rhodium(II) catalysts (e.g., Rh2(R-TCPTAD)4) | Introduces arylacetate groups directly. nih.govresearchgate.net |
| C-2 | Asymmetric Deprotonation | s-BuLi / Chiral Diamine | Generates enantioenriched 2-substituted piperidines. acs.org |
| C-2 & C-3 | Lithiation / Negishi Coupling | s-BuLi, ZnCl2, Pd(OAc)2 / Ligand | Ligand choice controls C-2 vs. C-3 selectivity. nih.govresearchgate.net |
| C-3 | Cyclopropanation / Ring Opening | Rhodium Catalyst, then Reduction | Indirect method for accessing 3-substituted analogues. nih.gov |
Coupling Reactions
Coupling reactions are essential for constructing more complex molecules from this compound and its derivatives. These include the formation of amide bonds and palladium-catalyzed carbon-carbon bond formations.
Amide Coupling with Carboxylic Acids
Amide bond formation is one of the most frequent reactions in medicinal chemistry. nih.govresearchgate.net The carboxylic acid analogue, N-Boc-2-piperidineacetic acid, or the corresponding amine obtained after deprotection and functional group manipulation, can participate in these reactions. Standard coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with an amine.
A common and effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent, often in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.govacgpubs.org This method has been successfully used for coupling N-Boc-piperidine carboxylic acid with various amines, including electron-deficient anilines, providing the desired amide products in good to excellent yields. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups.
| Carboxylic Acid | Amine | Coupling Reagents | Product |
| N-Boc-piperidine carboxylic acid | Aniline derivative | EDC, DMAP, HOBt, DIPEA | N-Aryl-2-(N-Boc-piperidinyl)acetamide nih.gov |
| Chromone-2-carboxylic acid | 4-amino-N-Boc piperidine | EDC.HCl, DMAP | tert-butyl 4-(4-oxo-4H-chromene-2-amido)piperidine-1-carboxylate acgpubs.org |
| N-Boc-glycine | Benzylamine | Boronic acid catalyst | [N-(Benzyl)N'-Boc]-glycinamide rsc.org |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to N-Boc-piperidine derivatives to create a variety of substituted products. acs.orgnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. For N-Boc-piperidine, an organozinc intermediate can be generated in situ via lithiation at the 2-position followed by transmetalation with a zinc salt like ZnCl2. researchgate.netnih.gov This organozinc species can then be coupled with aryl or vinyl halides in the presence of a palladium catalyst to yield 2-aryl or 2-vinyl piperidines. nih.gov The choice of phosphine ligand is critical for the success and regioselectivity of the coupling. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. A hydroboration of an alkene moiety on the piperidine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with brominated intermediates, can be used to construct benzylpiperidine scaffolds. unisi.it
Other Palladium-Catalyzed Reactions:
Decarboxylative Asymmetric Allylic Alkylation (DAAA): Chiral N-Boc-protected piperazin-2-ones can be synthesized using a palladium-catalyzed DAAA reaction, showcasing another versatile application of palladium catalysis in constructing related heterocyclic systems. nih.gov
Reductive Heck Coupling: This reaction can be used to construct highly substituted piperidine rings in a stereocontrolled manner, providing an alternative to more sensitive nickel catalysts. nih.gov
| Reaction Type | Coupling Partners | Catalyst System | Product Type |
| Negishi Coupling | α-zincated N-Boc-piperidine + Aryl/Vinyl Halide | Pd(OAc)2 / t-Bu3PHBF4 | 2-Aryl/Vinyl-N-Boc-piperidine nih.gov |
| Suzuki-Miyaura Coupling | Borylated Piperidine + Aryl Halide | Pd(PPh3)4 | Benzylpiperidine scaffold unisi.it |
| Decarboxylative Allylic Alkylation | Piperazinone Substrate + Allylic Carbonate | Chiral Pd-catalyst / PHOX ligand | Chiral α,α-disubstituted piperazin-2-ones nih.gov |
Applications in Advanced Organic Synthesis
Precursors and Intermediates for Complex Organic Molecules
Methyl N-boc-2-piperidineacetate is a well-established precursor for a wide array of complex organic molecules. Its piperidine (B6355638) core is a common motif in many biologically active compounds. The Boc-protected nitrogen and the ester group provide two distinct points for chemical modification, allowing for the stepwise and controlled construction of more elaborate molecular architectures. This strategic positioning of functional groups makes it a valuable building block in the modular synthesis of intricate natural products and their analogs.
Building Blocks for Heterocyclic Amino Acids
This compound and its derivatives are instrumental in the synthesis of novel heterocyclic amino acids. mdpi.comnih.govktu.edu These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to create peptidomimetics with enhanced stability, conformational rigidity, and biological activity. For instance, N-Boc protected piperidine carboxylic acids can be converted into corresponding β-keto esters, which then serve as key intermediates in the construction of pyrazole-based heterocyclic amino acids. mdpi.comnih.gov The synthesis of these complex amino acids often involves multiple steps, including the formation of enamines and subsequent cyclization reactions with hydrazines. mdpi.comnih.gov
Role in the Synthesis of Pharmacologically Active Compounds
The structural framework of this compound is a recurring feature in a variety of pharmacologically active compounds, making it a critical intermediate in pharmaceutical research and development.
This compound is a key precursor in the synthesis of methylphenidate and its analogs. nih.govresearchgate.netgoogle.comlookchem.comwipo.int Methylphenidate, a well-known pharmaceutical, contains a piperidine ring directly attached to a phenylacetic acid methyl ester moiety. google.com A common synthetic strategy involves the rhodium(II)-catalyzed C-H insertion reaction between an N-Boc-piperidine and a methyl aryldiazoacetate. nih.govresearchgate.netlookchem.com This reaction is followed by the deprotection of the Boc group to yield the final methylphenidate analog. nih.gov This methodology allows for the preparation of both racemic and enantioenriched versions of methylphenidate analogs by selecting the appropriate rhodium catalyst. nih.gov
Table 1: Synthesis of Methylphenidate Analogs
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |
| N-Boc-piperidine | Methyl aryldiazoacetate | Rhodium(II) catalyst | C-H insertion | Methylphenidate analog precursor |
| Precursor | Trifluoroacetic acid | - | Boc deprotection | Methylphenidate analog |
Piperidone derivatives are another important class of compounds accessible from this compound. wikipedia.orgchemicalbook.com Piperidones are versatile intermediates themselves, with the ketone functionality allowing for a wide range of chemical transformations to introduce further molecular diversity. researchgate.netresearchgate.net For example, N-Boc-3-piperidone can be used as a starting material for the stereoselective synthesis of chiral aminopiperidines, which are important components of various drug candidates. chemicalbook.com The synthesis of enantiomerically pure piperidone derivatives has been an active area of research, with methods such as asymmetric synthesis being employed. researchgate.net
This compound and related piperidine-containing compounds can also play a role in the synthesis of oxindole (B195798) derivatives. nih.govwhiterose.ac.ukunimi.itorganic-chemistry.org Oxindoles are a significant class of heterocyclic compounds with a broad spectrum of biological activities. whiterose.ac.ukunimi.it While the direct use of this compound might be less common, piperidine itself is often used as a catalyst in the synthesis of certain oxindole derivatives, such as in condensation reactions with isatin. nih.gov The synthesis of 3,3-disubstituted oxindoles, which are valuable in drug discovery, can be achieved through various synthetic strategies, sometimes involving piperidine-derived intermediates. unimi.it
Precursors for Quinolizidine (B1214090) and Indolizidine Alkaloids
This compound and its derivatives are pivotal starting materials for the stereoselective synthesis of quinolizidine and indolizidine alkaloids. These bicyclic nitrogen-containing compounds are prevalent in nature and exhibit a wide range of biological activities. wikipedia.orgrsc.org The biosynthesis of these alkaloids often involves the amino acid L-lysine, which cyclizes to form a piperidine ring intermediate, Δ¹-piperideine. nih.gov Synthetic chemists have mirrored this biogenetic pathway, utilizing piperidine-based precursors to construct these complex molecular architectures.
The strategic placement of the acetate (B1210297) side chain at the C-2 position of this compound is crucial. This functionality serves as a handle that can be elaborated and then employed in an intramolecular cyclization to form the second fused ring of the alkaloid core. A key synthetic transformation in this context is the Dieckmann condensation, an intramolecular reaction of a diester that forms a β-keto ester, which is ideal for constructing the five- or six-membered ring fused to the piperidine. dtic.milnottingham.ac.uk
For instance, the (R)-enantiomer of this compound is a documented intermediate in the organocatalytic enantioselective synthesis of several quinolizidine alkaloids, including (+)-myrtine and (-)-lupinine. lookchem.com The general strategy involves:
Side-chain Elaboration: The ester group of the piperidine-2-acetate is modified or extended to incorporate the remaining carbon atoms needed for the second ring.
Intramolecular Cyclization: The elaborated side chain is induced to cyclize onto the piperidine nitrogen or another position on the ring. This can be achieved through methods like reductive amination or Michael additions. rsc.orgntu.edu.sg
Final Modifications: Subsequent reduction and functional group manipulation yield the target alkaloid.
A modular synthetic protocol for preparing 3,5-dialkylindolizidines highlights the utility of the N-Boc-piperidine core. rsc.org This method uses sequential α-metalation and alkylation of N-Boc-piperidine to install the necessary side chains before an intramolecular reductive amination step forges the bicyclic indolizidine skeleton. rsc.org This approach underscores the value of piperidine building blocks in creating alkaloid diversity.
Synthesis of 4-Arylpiperidines and other Arylated N-Heterocycles
The arylation of piperidine rings is a cornerstone of medicinal chemistry, as the 4-arylpiperidine motif is a common scaffold in a multitude of pharmaceutical agents. nih.govresearchgate.net While the direct conversion of this compound to a 4-arylpiperidine derivative is not a commonly reported pathway due to the positional difference of the substituents, the compound is central to the broader and highly relevant field of synthesizing other arylated N-heterocycles, specifically through direct C-H functionalization of the piperidine ring.
Recent advances have enabled the direct arylation of C(sp³)–H bonds in N-Boc-piperidine, a challenging but highly efficient transformation. The N-Boc group plays a critical role by acidifying the adjacent C-H protons and acting as a directing group for metallation.
α-Arylation: The classical approach involves the deprotonation at the C-2 (α) position using a strong base like s-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by transmetallation and a palladium-catalyzed cross-coupling reaction. researchgate.net Asymmetric synthesis using a chiral ligand can achieve dynamic kinetic resolution of the α-lithiated intermediate, yielding enantioenriched 2-arylpiperidines. researchgate.netwhiterose.ac.uk
β-Arylation: More remarkably, recent studies have demonstrated that the regioselectivity of arylation can be controlled by the choice of ligand in the palladium-catalyzed reaction. researchgate.net While rigid biarylphosphine ligands tend to favor the thermodynamically stable α-arylated product, the use of flexible biarylphosphine ligands can steer the reaction towards the formation of the β-arylated (C-3) product. researchgate.netrsc.org This occurs via a mechanism involving an initial α-palladation, followed by palladium migration to the β-position before reductive elimination. researchgate.net
The ability to selectively introduce an aryl group at different positions of the piperidine ring, controlled simply by the choice of ligand, represents a significant advancement in synthetic strategy. A summary of representative ligand-controlled arylation outcomes is presented below.
Table 1: Ligand-Controlled Regioselectivity in the Arylation of N-Boc-Piperidine
| Ligand Type | Predominant Product | Position of Arylation | Reference |
| Rigid Biarylphosphine (e.g., RuPhos) | α-Arylpiperidine | C-2 | researchgate.net |
| Flexible Biarylphosphine (e.g., L1) | β-Arylpiperidine | C-3 | researchgate.net |
This table illustrates the general principle of ligand-controlled regioselectivity in the palladium-catalyzed C-H arylation of N-Boc-piperidine. Specific yields and ratios vary with substrate and reaction conditions.
Potential in Prodrug Design
The structure of this compound contains ideal features for its application in prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. clinmedjournals.org This strategy is widely used to improve a drug's pharmacokinetic properties, such as solubility, permeability, stability, and targeted delivery.
This compound embodies a classic promoiety, which is the part of the prodrug cleaved off during activation. Its key features include:
Ester Linkage: The methyl ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, providing a reliable mechanism for drug release. researchgate.net
N-Boc Group: The tert-butoxycarbonyl protecting group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The Boc group can also be cleaved metabolically. biointerfaceresearch.com Furthermore, its presence can sterically hinder enzymatic hydrolysis of the nearby ester, allowing for a tunable rate of drug release. acs.org
The piperidine-2-acetic acid core (the structure after hydrolysis of the methyl ester and removal of the Boc group) can function as a "linker" connecting a parent drug to a carrier molecule or simply acting as a soluble, non-toxic fragment after cleavage. sigmaaldrich.comrsc.org The rate of hydrolysis, and thus the rate of active drug release, can be finely tuned by modifying the structure of the amino acid ester promoiety. nih.gov
Studies on various amino acid ester prodrugs have shown that factors such as the steric bulk of the amino acid side chain and its stereochemistry significantly influence the stability and rate of enzymatic cleavage. nih.gov For example, prodrugs derived from L-amino acids often exhibit different hydrolysis rates than those from D-amino acids. nih.gov
Table 2: Representative Hydrolysis Rates of Amino Acid Ester Prodrugs
| Amino Acid Moiety | Stereochemistry | Half-life (t½) in Buffer (pH 7.4) | Half-life (t½) with Porcine Esterase | Reference |
| Valine Ester | L | > 2000 min | ~ 48 min | nih.gov |
| Valine Ester | D | > 2000 min | ~ 25 min | nih.gov |
| Phenylalanine Ester | L | > 2000 min | ~ 13 min | nih.gov |
| Proline Ester | L | ~ 300 min | ~ 12 min | nih.gov |
This table presents representative data from studies on nucleoside amino acid ester prodrugs to illustrate the principles of chemical versus enzymatic stability. The piperidine-2-acetic acid core of the title compound is expected to follow similar structure-activity relationships when incorporated into a prodrug.
This tunable cleavage allows drug designers to engineer a release profile tailored to a specific therapeutic need, making piperidine-2-acetic acid derivatives like this compound valuable tools in medicinal chemistry. nih.gov
Analytical and Spectroscopic Characterization Techniques in Synthetic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Methyl N-boc-2-piperidineacetate. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. researchgate.net
¹H NMR and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide crucial information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. researchgate.net
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a characteristic singlet for its nine equivalent protons. The protons on the piperidine (B6355638) ring and the acetate (B1210297) side chain show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by their proximity to electronegative atoms like nitrogen and oxygen.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. libretexts.org The carbonyl carbons of the ester and the carbamate (B1207046) groups are typically found at the downfield region of the spectrum (around 170 ppm). libretexts.org The carbon atoms of the piperidine ring and the Boc group appear at characteristic chemical shifts, which can be assigned based on established correlation tables and computational predictions.
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Piperidine Ring Protons | 1.14-2.00 (m) | 24.0-52.4 |
| Methylene Protons (acetate) | 2.24-2.56 (m) | 38.9 |
| Methine Proton (piperidine) | 2.76-2.92 (m) | 49.8 |
| Methyl Protons (ester) | 3.68 (s) | 50.7 |
| tert-Butyl Protons (Boc) | 1.45 (s) | 28.4 |
| Quaternary Carbon (Boc) | - | 79.5 |
| Carbonyl Carbon (ester) | - | 171.1 |
| Carbonyl Carbon (Boc) | - | 154.8 |
Note: The data presented is a compilation of typical chemical shifts for the functional groups present in this compound and similar structures. koreascience.kr Exact values can vary depending on the solvent and instrument used.
Multi-dimensional NMR (e.g., HSQC, HMBC) for Ambiguous Signal Assignment
While 1D NMR provides foundational data, complex molecules often exhibit overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for resolving such ambiguities. columbia.edu
The HSQC experiment correlates proton signals directly to the carbon atoms to which they are attached, providing unambiguous one-bond C-H connectivity. columbia.edulibretexts.org This is particularly useful for assigning the signals of the piperidine ring protons and carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. msu.edu
High Resolution ESI-MS
High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is frequently employed for the analysis of polar molecules like this compound. miamioh.edu ESI allows for the gentle ionization of the molecule, typically by protonation to form the [M+H]⁺ ion, minimizing fragmentation and clearly indicating the molecular weight. miamioh.edu
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. msu.edumiamioh.edu By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence.
Table 2: High-Resolution Mass Spectrometry Data for a Representative Compound
| Ion | Calculated Exact Mass | Found Mass |
| [C₁₃H₂₃NO₄+H]⁺ | 258.1699 | 258.1703 |
Note: The data presented is for a compound with the same molecular formula as this compound. The small difference between the calculated and found mass is within the acceptable error range for HRMS.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity.
Flash Column Chromatography (FCC)
Flash column chromatography is a rapid and efficient purification technique widely used in synthetic organic chemistry. rochester.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate compounds based on their differential partitioning between the two phases. rochester.edu
In the synthesis of this compound, flash column chromatography is often the method of choice for purification. google.commyexperiment.org The crude reaction mixture is loaded onto a silica gel column, and a carefully selected solvent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether, is passed through the column. google.commyexperiment.orgpsu.edu The components of the mixture travel down the column at different rates depending on their polarity, allowing for the isolation of the desired product in a pure form. The progress of the separation is typically monitored by thin-layer chromatography (TLC). For nitrogen-containing compounds, a small amount of a base like triethylamine (B128534) may be added to the eluent to prevent tailing on the silica gel. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a pivotal technique for the analysis of non-volatile compounds. In the context of "this compound," it is particularly indispensable for separating enantiomers, which are mirror-image isomers that often exhibit different biological activities.
Chiral Preparative HPLC for Enantiomer Separation
The separation of enantiomers on a larger scale for further studies is accomplished using chiral preparative HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govresearchgate.net The choice of the CSP is critical and is often based on the chemical structure of the analyte. pensoft.net For N-protected amino acid derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly effective. sigmaaldrich.commdpi.com
The process involves dissolving the racemic mixture in a suitable solvent and injecting it into the HPLC system equipped with a preparative-scale chiral column. The mobile phase, a solvent or a mixture of solvents, carries the sample through the column. e-bookshelf.de The separated enantiomers are then collected in fractions as they elute from the column. The efficiency of the separation is influenced by factors such as the choice of CSP, mobile phase composition, flow rate, and temperature.
Table 1: Example Parameters for Chiral Preparative HPLC Separation
| Parameter | Condition |
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Sample Conc. | 10 mg/mL in mobile phase |
This table presents a hypothetical but representative set of conditions for the preparative separation of a compound similar to this compound.
Chiral Analytical HPLC with Buffer Systems
For the quantitative analysis of the enantiomeric purity of this compound, chiral analytical HPLC is the method of choice. Analytical columns have smaller internal diameters and particle sizes compared to preparative columns, leading to higher resolution and sensitivity. researchgate.net
The use of buffer systems in the mobile phase can significantly enhance the separation of enantiomers. csfarmacie.cz Buffers help to control the pH of the mobile phase, which can influence the ionization state of the analyte and the stationary phase, thereby affecting the chiral recognition mechanism. sigmaaldrich.com For amine-containing compounds like piperidine derivatives, acidic buffers are often employed to protonate the nitrogen, leading to stronger ionic interactions with certain CSPs. Conversely, basic additives may be used with other types of CSPs. Common volatile buffers compatible with mass spectrometry, such as ammonium (B1175870) acetate or ammonium trifluoroacetate (B77799), are often preferred. sigmaaldrich.com
Table 2: Illustrative Chiral Analytical HPLC Method with a Buffer System
| Parameter | Condition |
| Column | CHIROBIOTIC® T (Teicoplanin-based CSP) |
| Mobile Phase | Methanol (B129727)/Water/Ammonium Acetate Buffer (pH 4.5) (70:29.5:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
This table provides an example of an analytical method, highlighting the use of a buffer to improve enantiomeric resolution.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for confirming the empirical formula of a synthesized compound like this compound (C₁₃H₂₃NO₄) and assessing its purity. utoronto.cafigshare.com
The analysis involves the combustion of a small, precisely weighed amount of the sample at high temperatures (typically over 900°C). velp.com The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated by gas chromatography and quantified by a thermal conductivity detector (TCD). eurovector.it The instrument is calibrated with a standard of known elemental composition.
The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.
Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₁₃H₂₃NO₄
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.68 | 60.75 |
| Hydrogen (H) | 9.01 | 9.08 |
| Nitrogen (N) | 5.44 | 5.41 |
The data in this table is illustrative. A close match between theoretical and experimental values, as shown, would confirm the elemental composition of the synthesized compound.
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Reaction Monitoring and Binding Analysis
Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable tools for monitoring the progress of chemical reactions and for studying binding interactions.
In the context of synthetic studies involving this compound, UV-Vis spectroscopy can be used to monitor the deprotection of the N-Boc group. iris-biotech.deresearchgate.net The tert-butoxycarbonyl (Boc) group itself does not have a strong UV chromophore. However, if the deprotection is part of a larger synthetic sequence, such as in solid-phase peptide synthesis where a Fmoc-protected amino acid is used, the release of the fluorene (B118485) chromophore upon deprotection with piperidine can be monitored by UV spectroscopy. iris-biotech.dethieme-connect.de While this compound contains piperidine, its primary use in this context is as a building block, not as the deprotecting agent. For monitoring the removal of the Boc group, indirect methods or coupling with a chromophoric agent would be necessary if the product itself is not UV-active. chemicalforums.com
For binding analysis, UV-Vis spectroscopy can be employed to study the interaction of piperidine derivatives with biological macromolecules like DNA or proteins. ufmg.bruniroma1.it If the binding event causes a change in the absorbance spectrum of the compound or the macromolecule (e.g., a shift in the maximum absorbance wavelength or a change in molar absorptivity), this can be used to determine binding constants and stoichiometry. nih.gov For instance, the interaction of a piperidine derivative with an enzyme could be monitored by observing changes in the absorbance of a chromophoric substrate or the inhibitor itself.
Computational Chemistry and Mechanistic Insights
Theoretical Studies on Reaction Pathways and Transition States
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways of N-Boc-piperidine derivatives. These studies help rationalize experimental observations and predict reactivity and selectivity.
A significant area of investigation has been the metalation of the N-Boc-piperidine ring. The asymmetric lithiation of N-Boc-piperidine, a key reaction for creating chiral building blocks, has been studied computationally. Theoretical models indicate that in the presence of a chiral ligand like (-)-sparteine, the abstraction of one prochiral proton (pro-(S)) is favored over the other. Calculations of the transition state activation energies reveal a preference for the removal of the equatorial S-hydrogen, with a predicted energy difference that corresponds closely to experimentally observed enantiomeric ratios. nih.govbac-lac.gc.ca
Furthermore, DFT calculations have been employed to understand the regioselectivity of palladium-catalyzed C-H arylation of N-Boc-piperidines. These reactions can yield either α- or β-arylated products, and the outcome is controlled by the choice of phosphine (B1218219) ligand. Computational studies on the reaction mechanism, starting from a common α-palladated intermediate, have shown that the reductive elimination steps leading to the two different products are what determine the final selectivity. researchgate.netrsc.org These calculations have also highlighted the role of specific conformations, such as the twist-boat conformation, in the palladium migration sequence that leads to the β-arylated product. orgsyn.org The flexibility of the ligand was identified as a key factor, with flexible biarylphosphines favoring the β-arylation pathway. researchgate.netrsc.org
The stereochemical course of other reactions, such as the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines, has also been rationalized through computational insights. The poorer chelating ability of the N-Boc group compared to other protecting groups, and the rate of conversion to a keteniminate intermediate, are factors that influence the stereochemical outcome. acs.org
Table 1: Theoretical Studies on N-Boc-Piperidine Reaction Mechanisms
| Reaction Type | Computational Method | Key Insights |
|---|---|---|
| Asymmetric Lithiation | MP2/B3LYP | Preferential removal of pro-(S) equatorial hydrogen; transition state energies correlate with experimental enantiomeric ratios. nih.gov |
| Pd-Catalyzed β-Arylation | DFT | Reductive elimination is the selectivity-determining step; twist-boat conformation is key for Pd migration; ligand flexibility controls regioselectivity. researchgate.netrsc.orgorgsyn.org |
Molecular Modeling for Conformation and Stereochemical Prediction
The piperidine (B6355638) ring can adopt several conformations, primarily chair, and twist-boat forms, which significantly influences its reactivity and how it interacts with other molecules. Molecular modeling, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, is crucial for predicting the most stable conformations and the stereochemistry of substituted N-Boc-piperidines.
The tert-butoxycarbonyl (Boc) group itself adds a layer of complexity. Due to its size and the potential for rotation around the N-C(O) bond, it can exist in different orientations, leading to distinct conformers. For instance, in N-Boc-protected piperidone analogs, cryo-NMR studies have identified the presence of two distinct conformations at low temperatures. DFT calculations have corroborated these findings and have been used to calculate the energy of the transition state for the rotation of the Boc group. researchgate.net
Systematic computational surveys on substituted piperidines have codified design principles for creating conformationally rigid structures. For fluorinated piperidines, DFT calculations (M06-2X/def2-QZVPP) have shown that the preference for a fluorine atom to be in an axial or equatorial position is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and crucially, solvent polarity. nih.gov In the case of N-Boc-3,5-difluoropiperidine, calculations and experimental data show that increasing solvent polarity from chloroform (B151607) to DMSO can invert the conformational preference, favoring the axial orientation of the fluorine atoms. nih.gov
X-ray crystallography provides definitive solid-state structures, which serve as benchmarks for computational models. In one study of an α-aryl-4-OTBDMS-N-Boc-piperidine, the crystal structure confirmed the cis-stereochemistry but surprisingly revealed that both the aryl and the silyloxy substituents occupied axial positions, a less common arrangement that highlights the subtle interplay of steric and electronic effects. whiterose.ac.uk In other acylated N-Boc-piperidine derivatives, both twist-boat and chair-like conformations with axial substituents have been identified through X-ray analysis. acs.org
Table 2: Conformational Data for N-Protected Piperidine Derivatives
| Derivative Type | Method(s) | Key Conformational Findings |
|---|---|---|
| N-Boc-3,5-bis(arylidene)-4-piperidones | Cryo-NMR, DFT | Two distinct conformations observed at low temperature; transition state for Boc group rotation calculated. researchgate.net |
| N-Boc-(multi)fluorinated piperidines | NMR, DFT | Conformational preference (axial/equatorial) is highly dependent on solvent polarity and electronic factors. nih.gov |
| α-Aryl-4-OTBDMS-N-Boc-piperidine | X-ray Crystallography | Confirmed cis-stereochemistry with both substituents in axial positions in the solid state. whiterose.ac.uk |
Docking Studies related to Biological Interactions (if applicable to synthetic design)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like Methyl N-boc-2-piperidineacetate, which are often used as intermediates in the synthesis of pharmaceuticals, docking studies are invaluable. They provide insights into how a molecule might interact with a biological target, such as an enzyme's active site, thereby guiding the design of more potent and selective inhibitors.
While specific docking studies on this compound are not extensively reported, numerous studies on structurally related N-Boc-piperidine derivatives demonstrate the utility of this approach. These computational models are used to rationalize the structure-activity relationship (SAR) of a series of compounds and to design new analogs with improved properties.
For example, docking studies were performed on novel piperidinylpiperidine derivatives designed as inhibitors of acetyl-CoA carboxylase (ACC). The modeling showed that the synthesized compounds adopted conformations and binding modes within the carboxyltransferase (CT) domain of the enzyme that were similar to a known potent inhibitor. nih.gov In another case, the crystal structure of the enzyme renin in complex with a piperidine-based inhibitor revealed that the basic nitrogen of the piperidine ring forms key interactions with the catalytic aspartic acid residues. nih.gov This kind of information is critical for designing new inhibitors.
Molecular dynamics (MD) simulations often follow docking to provide a more dynamic picture of the ligand-protein complex and to assess the stability of the predicted interactions over time. MD simulations have been used to study piperidine derivatives as inhibitors of the NLRP3 inflammasome, the σ₁ receptor, and acetylcholinesterase, helping to filter docking results and understand the energetic contributions of different residues to the binding affinity. mdpi.comnih.govsemanticscholar.org These computational insights directly influence synthetic design by identifying which modifications to the piperidine scaffold are most likely to enhance biological activity. For instance, understanding that a particular substituent on the piperidine ring interacts favorably with a hydrophobic pocket in the target protein would prompt chemists to synthesize a library of compounds exploring different hydrophobic groups at that position.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (-)-sparteine |
| N-Boc-piperidine |
| N-Boc-3,5-difluoropiperidine |
| N-Boc-2-cyano-6-methylpiperidine |
| α-aryl-4-OTBDMS-N-Boc-piperidine |
| N-Boc-piperidone |
| Piperidinylpiperidine |
| Acetyl-CoA |
| Renin |
| NLRP3 |
Future Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods, a trend that directly impacts the production of piperidine (B6355638) derivatives. nih.govacs.orgunibo.it The future synthesis of Methyl N-boc-2-piperidineacetate is expected to incorporate greener principles to minimize environmental impact and enhance safety.
Key research directions include:
Use of Greener Solvents: A significant push is underway to replace conventional volatile organic solvents with more sustainable alternatives. Research has shown the potential of using media like deep eutectic solvents for piperidine synthesis. nih.gov Another approach involves using water as a solvent, which can prevent the racemization of enantioenriched substrates in certain catalytic reactions, leading to highly enantioselective products. nih.gov
Solvent-Free Reactions: Eliminating solvents entirely represents a major step forward in green chemistry. Multi-component, solvent-free cascade reactions are being developed for the regioselective synthesis of pyridin-2-ones, which are precursors to piperidines. nih.gov Microwave-assisted, solvent-free synthesis is another promising avenue being explored for related heterocyclic compounds. researchgate.net
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. One-pot domino reactions and multicomponent reactions (MCRs) are particularly effective in this regard, enabling the synthesis of highly functionalized piperidines with high atom economy. nih.govresearchgate.net
These greener approaches not only reduce waste and environmental impact but also often lead to more efficient and cost-effective manufacturing processes. unibo.it
Integration of Flow Chemistry and Continuous Processing
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. acs.orgnewdrugapprovals.org
For the synthesis of piperidine derivatives, flow chemistry enables:
Precise Reaction Control: Flow microreactors allow for exact control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.org
Enhanced Safety: The small reaction volumes within a flow system minimize the risks associated with handling hazardous reagents or exothermic reactions. organic-chemistry.org
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, bypassing the complex challenges of scaling up batch reactors. acs.orgresearchgate.net
A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.orgorganic-chemistry.org Researchers have also successfully synthesized piperidine derivatives through electroreductive cyclization in a flow microreactor, demonstrating the versatility of this technology. researchgate.net The integration of in-line analytical techniques, such as IR spectroscopy, further enhances process control and optimization. nih.gov
Chemoenzymatic Approaches for Enhanced Selectivity
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of highly selective synthetic methods. Chemoenzymatic strategies, which combine the best of chemical synthesis and biocatalysis, offer a powerful route to chiral piperidines. nih.govacs.org Enzymes operate under mild conditions with exceptional enantio- and regioselectivity. acs.org
Emerging trends in this area include:
Enzyme Cascades: One-pot cascade reactions using multiple enzymes can convert simple starting materials into complex chiral products with high efficiency. A stereoselective one-pot amine oxidase/ene imine reductase cascade has been developed to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.govacs.org
Dynamic Kinetic Resolution (DKR): This technique allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. Chemoenzymatic DKR approaches have been successfully applied to the synthesis of chiral piperidines. acs.orgnih.gov
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of piperidine intermediates through enzyme-catalyzed acylation or hydrolysis, allowing for the separation of enantiomers. acs.orgepa.gov This method has been optimized by careful selection of the acylating agent, solvent, and moisture content. acs.orgepa.gov
Hybrid Bio-organocatalytic Cascades: Combining biocatalysis with organocatalysis is another innovative strategy. For example, a transaminase can be used to generate a reactive intermediate that then undergoes a complexity-building Mannich reaction catalyzed by an organocatalyst. ucd.ie
These biocatalytic and chemoenzymatic methods provide sustainable and efficient pathways to chiral piperidine building blocks like the enantiomers of this compound. nih.gov
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
Asymmetric catalysis is the cornerstone for producing single-enantiomer pharmaceuticals. The asymmetric hydrogenation of pyridine (B92270) derivatives is one of the most direct and efficient strategies to access chiral piperidines. liverpool.ac.ukdicp.ac.cn Research is intensely focused on discovering new and more effective catalytic systems.
Recent advancements include:
Iridium- and Rhodium-Based Catalysts: Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands (e.g., P,N-ligands, JosiPhos, SynPhos), have shown great success in the asymmetric hydrogenation of pyridinium (B92312) salts. nih.govdicp.ac.cnunimi.it These systems can achieve high yields and excellent enantioselectivities (up to 97% ee). liverpool.ac.uk
Mechanism-Driven Catalyst Design: Understanding the reaction mechanism is crucial for improving catalyst performance. Studies have elucidated the role of bases in improving enantiomeric excess in the hydrogenation of 3-substituted pyridinium salts. unimi.it Activation of pyridines as pyridinium salts is a key strategy to lower the ring's resonance energy and prevent catalyst inhibition. dicp.ac.cnunimi.it
Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) offers a safer and operationally simpler alternative to using high-pressure hydrogen gas. liverpool.ac.uk Rhodium-catalyzed reductive transamination using formic acid as a hydrogen source and a chiral primary amine provides a novel route to a wide variety of chiral piperidines with excellent selectivity. dicp.ac.cnresearchgate.net
Other Metal Catalysts: Besides iridium and rhodium, other metals like palladium, gold, and nickel are being explored for various enantioselective transformations to construct the piperidine ring. nih.gov
Design of Next-Generation Piperidine-Based Building Blocks
This compound is a prime example of a piperidine-based building block used extensively in medicinal chemistry. lifechemicals.com The future of drug discovery relies on the design and synthesis of novel, structurally diverse building blocks that can access new chemical space and target complex biological systems. news-medical.netsciencedaily.com
Key trends in this area involve:
Focus on 3D Molecular Architecture: There is a significant shift away from flat, aromatic compounds towards more three-dimensional (3D) molecular scaffolds. nih.govrsc.org Saturated heterocycles like piperidines are ideal for creating these 3D structures, which can lead to improved drug specificity and pharmacokinetic properties. lifechemicals.comresearchgate.net
Fragment-Based Drug Discovery (FBDD): Libraries of small, 3D piperidine-based fragments are being synthesized to screen against biological targets. nih.govrsc.org Researchers have developed methods to synthesize collections of regio- and diastereoisomers of substituted piperidines to expand the available 3D chemical space. nih.govrsc.org
Modular Synthesis: New synthetic strategies are being developed to allow for the modular and rapid assembly of complex piperidines. news-medical.net A recently unveiled two-stage process combines biocatalytic C-H oxidation with radical cross-coupling to simplify the construction of these molecules, reducing reliance on expensive precious metal catalysts. news-medical.netsciencedaily.com This enables access to molecules that were previously considered too difficult or expensive to synthesize. news-medical.net
These advanced building blocks provide medicinal chemists with powerful tools to design next-generation therapeutics with enhanced efficacy and novel mechanisms of action. researchgate.netenamine.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
